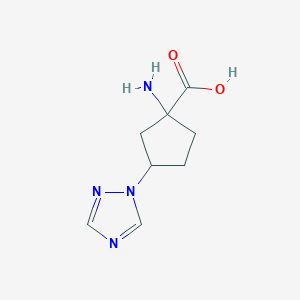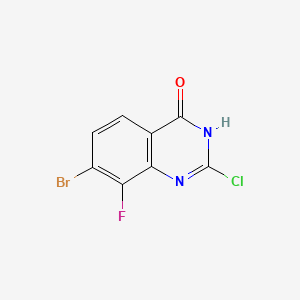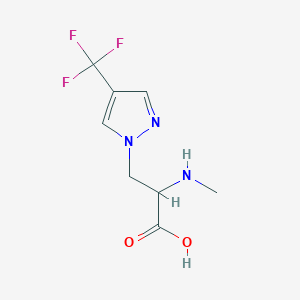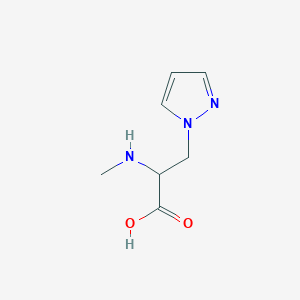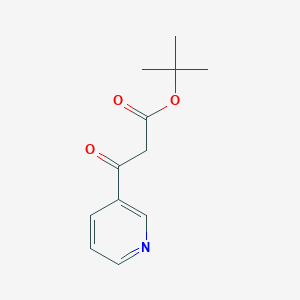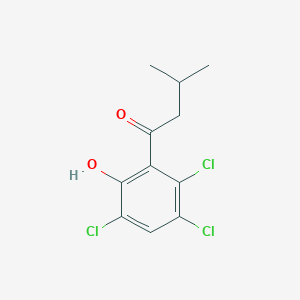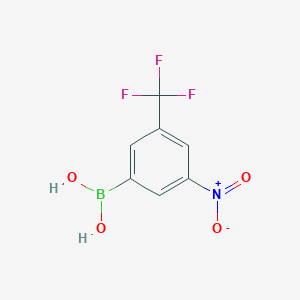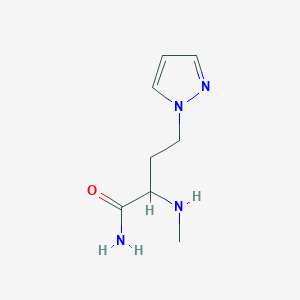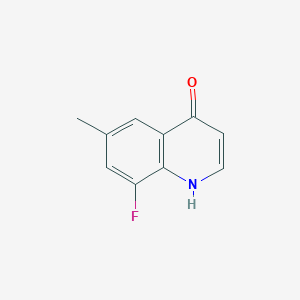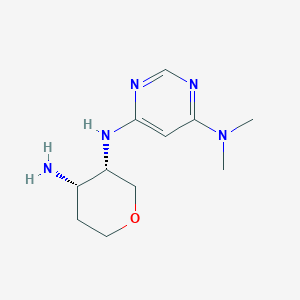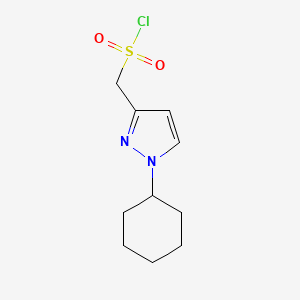
(1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a cyclohexyl group attached to a pyrazole ring, which is further connected to a methanesulfonyl chloride group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-cyclohexyl-1H-pyrazol-3-yl)methanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
(1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of (1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Isopropyl-1H-pyrazol-3-yl)methanesulfonyl chloride: Similar structure but with an isopropyl group instead of a cyclohexyl group.
(1-cyclohexyl-1H-pyrazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanesulfonyl chloride group.
Uniqueness
The uniqueness of (1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Eigenschaften
CAS-Nummer |
1339553-90-0 |
|---|---|
Molekularformel |
C10H15ClN2O2S |
Molekulargewicht |
262.76 g/mol |
IUPAC-Name |
(1-cyclohexylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c11-16(14,15)8-9-6-7-13(12-9)10-4-2-1-3-5-10/h6-7,10H,1-5,8H2 |
InChI-Schlüssel |
NZMJDEJECFJGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=CC(=N2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)


